molecular formula C16H13FN2O4S B2389986 N-(1,1-dimethyl-2-propynyl)-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide CAS No. 306977-53-7

N-(1,1-dimethyl-2-propynyl)-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide

Cat. No. B2389986
CAS RN: 306977-53-7
M. Wt: 348.35
InChI Key: DHUYSCZOCPUTOF-UHFFFAOYSA-N
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Description

N-(1,1-dimethyl-2-propynyl)-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide, also known as DMPF, is a compound that has been of great interest to the scientific community due to its potential applications in the field of medicine. DMPF is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. Endocannabinoids are lipid signaling molecules that are involved in a wide range of physiological processes, including pain sensation, inflammation, and mood regulation. By inhibiting FAAH, DMPF increases the levels of endocannabinoids in the body, which can have a variety of effects on the body's systems.

Mechanism of Action

N-(1,1-dimethyl-2-propynyl)-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that are involved in a wide range of physiological processes, including pain sensation, inflammation, and mood regulation. By inhibiting FAAH, N-(1,1-dimethyl-2-propynyl)-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide increases the levels of endocannabinoids in the body, which can have a variety of effects on the body's systems.
Biochemical and Physiological Effects:
N-(1,1-dimethyl-2-propynyl)-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects on the body. Studies have shown that N-(1,1-dimethyl-2-propynyl)-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide increases the levels of endocannabinoids in the body, which can lead to analgesic, anti-inflammatory, and anxiolytic effects. N-(1,1-dimethyl-2-propynyl)-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide has also been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

N-(1,1-dimethyl-2-propynyl)-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide has several advantages and limitations for use in lab experiments. One advantage is that it is a selective inhibitor of FAAH, which means that it can be used to study the effects of endocannabinoids specifically. However, one limitation is that N-(1,1-dimethyl-2-propynyl)-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide can have off-target effects on other enzymes, which can complicate data interpretation. Additionally, N-(1,1-dimethyl-2-propynyl)-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide has a relatively short half-life, which can make it difficult to study its effects over longer periods of time.

Future Directions

There are several future directions for research on N-(1,1-dimethyl-2-propynyl)-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide. One direction is to study its potential applications in the treatment of chronic pain, inflammation, and anxiety disorders. Another direction is to study its neuroprotective effects and its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the off-target effects of N-(1,1-dimethyl-2-propynyl)-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide and how they may affect data interpretation in lab experiments.

Synthesis Methods

N-(1,1-dimethyl-2-propynyl)-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide can be synthesized using a multistep process that involves the reaction of several different chemical compounds. The first step involves the reaction of 4-fluoro-2-nitrophenol with thionyl chloride to form 4-fluoro-2-nitrophenyl chloride. This compound is then reacted with 2-thiophenecarboxylic acid to form 3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxylic acid. The final step involves the reaction of this compound with N-(1,1-dimethyl-2-propynyl)amine to form N-(1,1-dimethyl-2-propynyl)-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide.

Scientific Research Applications

N-(1,1-dimethyl-2-propynyl)-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide has been the subject of extensive scientific research due to its potential applications in the field of medicine. Studies have shown that N-(1,1-dimethyl-2-propynyl)-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide has analgesic, anti-inflammatory, and anxiolytic effects, which make it a promising candidate for the treatment of chronic pain, inflammation, and anxiety disorders. N-(1,1-dimethyl-2-propynyl)-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide has also been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-(4-fluoro-2-nitrophenoxy)-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O4S/c1-4-16(2,3)18-15(20)14-13(7-8-24-14)23-12-6-5-10(17)9-11(12)19(21)22/h1,5-9H,2-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUYSCZOCPUTOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)NC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluoro-2-nitrophenoxy)-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide

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